

An In-Depth Technical Guide on 11-O-methylpseurotin A Producing Fungi

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Compound of Interest

Compound Name: 11-O-methylpseurotin A

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fungi known to produce the bioactive secondary metabolite **11-O-methylpseurotin A**. The document details the biosynthetic pathway, regulatory mechanisms, and experimental protocols for the cultivation of producing organisms, as well as the extraction and purification of the target compound. Quantitative data on production and detailed visualizations of key pathways and workflows are included to support research and drug development efforts in this area.

Introduction to 11-O-methylpseurotin A

11-O-methylpseurotin A is a fungal metabolite belonging to the pseurotin family of natural products, which are characterized by a unique heterospirocyclic γ -lactam core.[1] These compounds have garnered significant interest due to their diverse and potent biological activities. Pseurotin A, the direct precursor of **11-O-methylpseurotin A**, has been reported to exhibit a range of bioactivities, including inhibition of chitin synthase and induction of nerve-cell proliferation.[2] The addition of a methyl group at the C-11 position, as seen in **11-O-methylpseurotin A**, can modulate the biological profile of the parent compound, making it a molecule of interest for drug discovery programs.

Fungi Producing 11-O-methylpseurotin A

To date, two main fungal genera have been identified as producers of **11-O-methylpseurotin A**:

- *Aspergillus fumigatus*: A ubiquitous filamentous fungus, *A. fumigatus* is a known producer of a wide array of secondary metabolites, including pseurotin A and its methylated derivative, **11-O-methylpseurotin A**.^[1] Strains of *A. fumigatus*, including marine-derived isolates, have been confirmed to produce this compound.^[1]
- *Sporothrix* sp.: This genus of fungi, which includes species known to be pathogenic to humans and animals, has also been identified as a source of **11-O-methylpseurotin A**.^[1]

Biosynthesis of 11-O-methylpseurotin A

The biosynthesis of **11-O-methylpseurotin A** originates from the well-characterized pathway of its precursor, pseurotin A. The core of this pathway is governed by a biosynthetic gene cluster (BGC) containing the *pso* genes.

The key steps in the biosynthesis are as follows:

- **Core Scaffold Synthesis**: The initial steps involve a hybrid polyketide synthase-non-ribosomal peptide synthetase (PKS-NRPS) encoded by the *psoA* gene. This enzyme is responsible for the assembly of the foundational structure of the pseurotin molecule.^[2]
- **C-methylation**: A crucial modification is the C-methylation of the polyketide backbone, which is catalyzed by a trans-acting C-methyltransferase, *PsoF*.^[2]
- **Further Modifications**: A series of tailoring enzymes, including oxidases and other modifying enzymes encoded by the *pso* gene cluster, further modify the molecule.
- **O-methylation to form 11-O-methylpseurotin A**: The final step in the formation of **11-O-methylpseurotin A** is the O-methylation of the hydroxyl group at the C-11 position of pseurotin A. This reaction is catalyzed by a putative O-methyltransferase. While the specific gene encoding this enzyme has not been definitively identified, its presence is inferred from the existence of the final product.

Below is a diagram illustrating the proposed biosynthetic pathway leading to **11-O-methylpseurotin A**.



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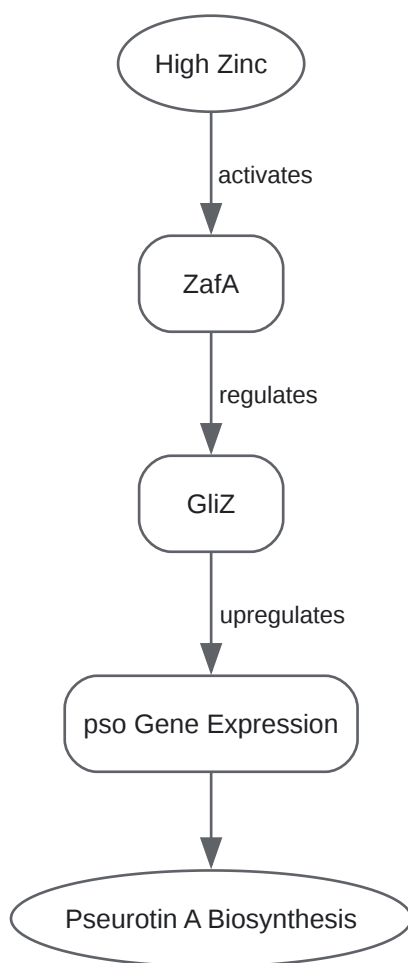
Caption: Proposed biosynthetic pathway of **11-O-methylpseurotin A**.

Regulation of Pseurotin Biosynthesis in *Aspergillus fumigatus*

The production of pseurotin A, and consequently **11-O-methylpseurotin A**, in *Aspergillus fumigatus* is subject to complex regulatory networks. Key factors influencing the biosynthesis include:

- **Zinc Concentration:** The availability of zinc ions (Zn^{2+}) in the culture medium plays a significant role. High zinc concentrations have been shown to upregulate the expression of genes in the pseurotin biosynthetic cluster, leading to increased production of pseurotin A.[3]
- **Transcription Factors:**
 - **ZafA:** This zinc-responsive transcriptional activator is a key regulator.
 - **GliZ:** The biosynthesis of pseurotin A is also influenced by GliZ, a transcriptional activator involved in the biosynthesis of another secondary metabolite, gliotoxin. There appears to be a reciprocal regulatory relationship between the production of pseurotin A and gliotoxin.

The signaling pathway illustrating this regulation is depicted below.



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Caption: Regulatory pathway of pseurotin A biosynthesis in *A. fumigatus*.

Experimental Protocols

Fungal Cultivation

5.1.1. *Aspergillus fumigatus*

- Media:
 - Glucose Minimal Medium (GMM): A common defined medium for secondary metabolite production.
 - Malt Extract Agar/Broth (MEA/MEB): A rich medium suitable for fungal growth.

- Czapek-Dox Agar/Broth: A semi-defined medium often used for studying secondary metabolism.
- Inoculation: Inoculate liquid media with a spore suspension (1×10^6 spores/mL) or agar plugs from a fresh culture.
- Incubation: Incubate cultures at 28-37°C for 7-14 days with shaking (for liquid cultures) or in a static incubator (for solid cultures).

5.1.2. *Sporothrix* sp.

- Media:
 - Potato Dextrose Agar/Broth (PDA/PDB): A standard medium for the cultivation of *Sporothrix*.
 - Sabouraud Dextrose Agar/Broth: Another commonly used medium for this fungus.
- Inoculation: Inoculate with a mycelial slurry or spore suspension.
- Incubation: Incubate at 25-28°C for 14-21 days.

Extraction of 11-O-methylpseurotin A

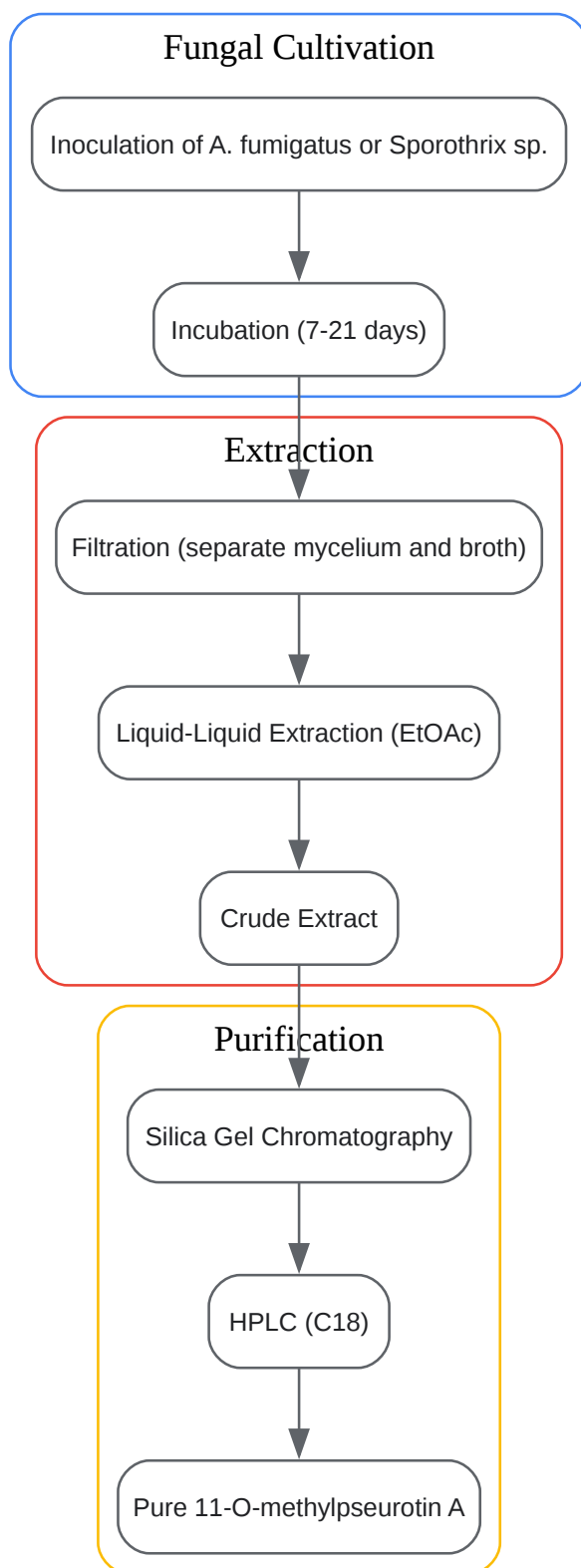
- Harvesting: After the incubation period, separate the fungal mycelium from the liquid culture broth by filtration.
- Liquid-Liquid Extraction:
 - Extract the culture filtrate three times with an equal volume of ethyl acetate (EtOAc).
 - Combine the organic layers and dry over anhydrous sodium sulfate.
 - Concentrate the extract under reduced pressure to obtain a crude extract.
- Mycelial Extraction:
 - The fungal mycelium can also be extracted by homogenization in methanol (MeOH) or a mixture of dichloromethane (CH_2Cl_2) and MeOH (1:1).

- Filter the homogenate and concentrate the filtrate to yield a crude extract.

Purification of **11-O-methylpseurotin A**

- Silica Gel Chromatography:
 - Subject the crude extract to column chromatography on silica gel.
 - Elute with a gradient of n-hexane and ethyl acetate to separate fractions based on polarity.
- High-Performance Liquid Chromatography (HPLC):
 - Further purify the fractions containing **11-O-methylpseurotin A** using reversed-phase HPLC.
 - Column: C18 column (e.g., 5 μ m, 4.6 x 250 mm).
 - Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
 - Detection: UV detection at a wavelength of 254 nm.
 - Collect the peak corresponding to **11-O-methylpseurotin A**.

The general workflow for obtaining purified **11-O-methylpseurotin A** is outlined below.



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Caption: General experimental workflow for **11-O-methylpseurotin A** production.

Quantitative Data

Quantitative data on the production of **11-O-methylpseurotin A** is still emerging. However, studies on its precursor, pseurotin A, in *Aspergillus fumigatus* provide valuable insights into the potential yields and the impact of culture conditions.

Fungal Strain	Culture Condition	Compound	Yield	Reference
<i>Aspergillus fumigatus</i>	High Zinc	Pseurotin A	Increased Production	[3]
<i>Aspergillus fumigatus</i>	Low Zinc	Pseurotin A	Decreased Production	[3]
<i>Aspergillus fumigatus</i>	gliZ deletion mutant	Pseurotin A	Increased Production	[3]

Note: Further quantitative studies are required to determine the specific yields of **11-O-methylpseurotin A** from different fungal strains and under various culture conditions.

Conclusion

This technical guide has summarized the current knowledge on the fungi that produce **11-O-methylpseurotin A**. The biosynthetic pathway, although not fully elucidated, is understood to proceed via the pseurotin A pathway with a final O-methylation step. The regulation of this pathway in *Aspergillus fumigatus* by zinc and key transcription factors provides opportunities for optimizing production. The provided experimental protocols for fungal cultivation, metabolite extraction, and purification serve as a foundation for researchers to isolate and study this promising bioactive compound. Further research is warranted to identify the specific O-methyltransferase involved in the final biosynthetic step and to quantify the production of **11-O-methylpseurotin A** in greater detail. This knowledge will be instrumental in harnessing the therapeutic potential of this unique fungal metabolite.

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